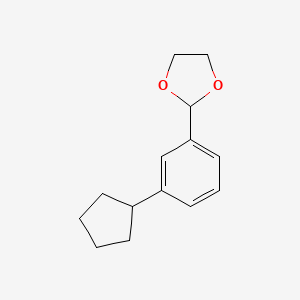
1,3-Dioxolane, 2-(3-cyclopentylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- is an organic compound with the molecular formula C14H18O2 It is a derivative of 1,3-dioxolane, where a cyclopentylphenyl group is attached to the 2-position of the dioxolane ring
Méthodes De Préparation
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminium hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Hydrolysis: Acid-catalyzed hydrolysis can convert it back to the corresponding carbonyl compound and 1,2-ethanediol.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It may be used in the synthesis of biologically active molecules.
Industry: Used as a solvent and in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(3-cyclopentylphenyl)- involves its ability to form stable acetal linkages, protecting carbonyl groups from unwanted reactions. This stability is due to the cyclic structure of the dioxolane ring, which provides resistance to hydrolysis under mild conditions .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- can be compared with other similar compounds such as:
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, making it a peroxide.
5-Methyl-1,3-dioxolane-4-one: A green solvent alternative with similar stability and applications
These comparisons highlight the unique stability and reactivity of 1,3-Dioxolane, 2-(3-cyclopentylphenyl)-, making it a valuable compound in various chemical processes.
Propriétés
Numéro CAS |
201851-04-9 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-(3-cyclopentylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H18O2/c1-2-5-11(4-1)12-6-3-7-13(10-12)14-15-8-9-16-14/h3,6-7,10-11,14H,1-2,4-5,8-9H2 |
Clé InChI |
NNXLHYSKUNFOAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=CC=C2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


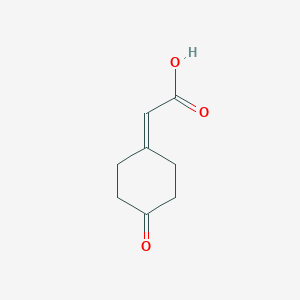

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

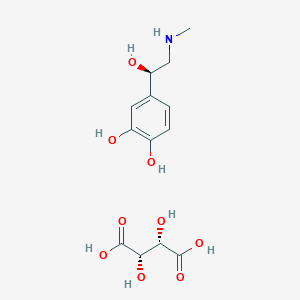
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
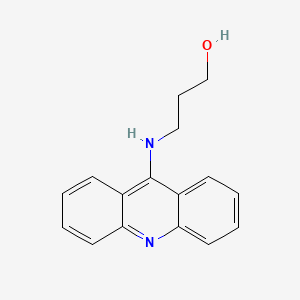
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
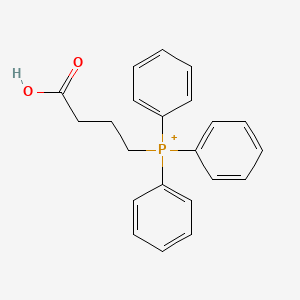

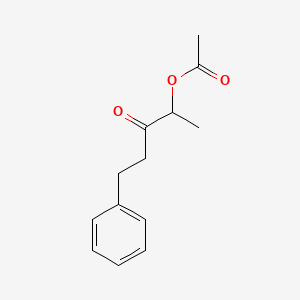
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
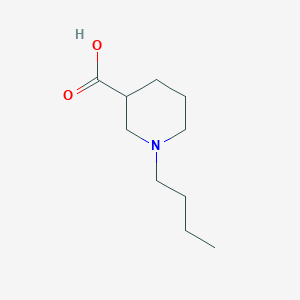
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
